molecular formula C24H28N2O3S2 B2879646 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450351-01-6

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2879646
CAS RN: 450351-01-6
M. Wt: 456.62
InChI Key: ZTZJSTRZQKLHJF-UHFFFAOYSA-N
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Description

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Thiophene derivatives also show high antimicrobial activity against various microbial infections .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure and functional groups. Indole derivatives, for example, are often crystalline and colorless .

Scientific Research Applications

Synthesis and Antimicrobial Activity Compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates have been synthesized and evaluated for their antimicrobial and antioxidant activities. Certain derivatives exhibited excellent antibacterial and antifungal properties, alongside significant antioxidant potential, suggesting a potential for the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-rheumatic Applications Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This highlights the potential of thiophene derivatives as anti-rheumatic agents (Sherif & Hosny, 2014).

Anticancer Potential A series of novel thiophene and benzothiophene derivatives have been designed, synthesized, and evaluated as anti-cancer agents. Several compounds displayed potent activity against multiple tumor cell lines, indicating the potential use of thiophene derivatives in cancer treatment (Mohareb et al., 2016).

Molecular Docking and Antimicrobial Agents Studies have also focused on synthesizing thiophene derivatives with potent antimicrobial activity, supported by molecular docking studies. These compounds have been tested against various pathogenic strains, demonstrating effective antibacterial and antifungal properties. This research suggests that thiophene derivatives could serve as the basis for developing new antimicrobial drugs (Altundas et al., 2010).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structures and functional groups. Some, like naproxen, work by inhibiting cyclooxygenase (COX) enzymes, leading to analgesic and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific structure and functional groups. Some indole and thiophene derivatives are known to have biological activity, which could potentially lead to safety concerns .

Future Directions

Given the wide range of biological activities exhibited by indole and thiophene derivatives, there is significant potential for future research into compounds like yours. Such research could explore their synthesis, properties, and potential applications in medicine and other fields .

properties

IUPAC Name

ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-13-26-14-20(16-9-6-7-11-18(16)26)30-15(3)22(27)25-23-21(24(28)29-5-2)17-10-8-12-19(17)31-23/h6-7,9,11,14-15H,4-5,8,10,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZJSTRZQKLHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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